molecular formula C5H5N2NaO2 B13175025 sodium 1-methyl-1H-imidazole-2-carboxylate

sodium 1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B13175025
M. Wt: 148.10 g/mol
InChI Key: NAAFQMRZCRPVRD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-methyl-1H-imidazole-2-carboxylate (CAS 1221722-24-2) is a valuable chemical building block in organic synthesis and medicinal chemistry research . With the molecular formula C5H5N2NaO2 and a molecular weight of 148.10, this salt form offers enhanced solubility and handling properties for synthetic applications . Its primary research value lies in its role as a key precursor for the synthesis of complex molecules, including potential therapeutic agents. The compound's structure is integral in explorations for oncology and neuroscience research; for instance, it serves as a core intermediate in the synthesis of farnesylation inhibitors like Tipifarnib for cancer research and is utilized in the development of γ-secretase modulators (GSMs) investigated for Alzheimer's disease . The compound enables efficient scaffold functionalization, facilitating structure-activity relationship (SAR) studies in drug discovery campaigns . As a specialized synthon, it is handled under specific cold-chain conditions to ensure stability and is intended For Research Use Only, strictly prohibiting any application in human or veterinary diagnostics or therapies .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N2NaO2

Molecular Weight

148.10 g/mol

IUPAC Name

sodium;1-methylimidazole-2-carboxylate

InChI

InChI=1S/C5H6N2O2.Na/c1-7-3-2-6-4(7)5(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1

InChI Key

NAAFQMRZCRPVRD-UHFFFAOYSA-M

Canonical SMILES

CN1C=CN=C1C(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 1h Imidazole 2 Carboxylate and Analogous Structures

Strategies for Direct Synthesis of the 1-Methyl-1H-imidazole-2-carboxylate Scaffold

Direct synthesis of the 1-methyl-1H-imidazole-2-carboxylate core involves creating the heterocyclic ring with the carboxylate group already in place or introduced in a key step. These methods are crucial for producing the fundamental structure upon which more complex derivatives are built.

Traditional methods for synthesizing imidazole-2-carboxylic acids often rely on the oxidation of a pre-existing aldehyde functional group. A direct and high-yielding route to 1-methyl-1H-imidazole-2-carboxylic acid involves the oxidation of its corresponding aldehyde, 1-methyl-2-imidazolecarboxaldehyde. This transformation can be achieved quantitatively using an aqueous solution of hydrogen peroxide (H₂O₂). The reaction proceeds at room temperature, and the product is isolated as a solid after the removal of water, although care must be taken as heating can cause decarboxylation. chemicalbook.comchemicalbook.com

Another classical approach is the direct carboxylation of an imidazole (B134444) ring. While challenging, this has been achieved for 4,5-disubstituted imidazoles by reacting them with carbon dioxide under high pressure (10 to 300 bar) and high temperature (150°C to 300°C) in the presence of a base, such as an alkali metal carbonate. google.com This method, known as the Kolbe-Schmitt reaction for heterocycles, provides a direct route to the carboxylic acid, though its applicability to N-methylimidazole specifically for 2-carboxylation is less commonly reported. google.com

Table 1: Comparison of Classical Synthetic Routes for Imidazole-2-Carboxylic Acids
MethodPrecursorReagentsConditionsYieldReference
Aldehyde Oxidation 1-Methyl-2-imidazolecarboxaldehyde30% H₂O₂ in waterRoom temp., 72hQuantitative chemicalbook.com
Direct Carboxylation 4,5-Disubstituted imidazoleCO₂, Base (e.g., K₂CO₃)150-300°C, 10-300 barNot specified google.com

Modern synthetic chemistry emphasizes the use of sustainable and efficient methods. tandfonline.com Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, have been successfully applied to the synthesis of various imidazole derivatives, offering significant advantages over traditional methods. researchgate.netasianpubs.orgresearchgate.net These techniques often lead to shorter reaction times, higher yields, easier workup procedures, and a reduction in hazardous waste. derpharmachemica.comnih.govniscpr.res.in

Microwave irradiation, for instance, can dramatically accelerate the condensation reactions that form the imidazole ring. derpharmachemica.com One-pot, multi-component reactions under microwave assistance can produce highly substituted imidazoles in minutes with excellent yields. niscpr.res.inorientjchem.org Similarly, solvent-free conditions, where reactants are heated together without a solvent, reduce environmental impact and can lead to high-purity products. asianpubs.orgrsc.org The synthesis of 2,4,5-trisubstituted imidazoles has been achieved in moderate to excellent yields under solvent-free conditions by heating benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297). researchgate.net While not always applied directly to the synthesis of sodium 1-methyl-1H-imidazole-2-carboxylate, these green principles are broadly applicable to the synthesis of analogous structures. tandfonline.comresearchgate.netnih.gov

Table 2: Examples of Green Chemistry Approaches in Imidazole Synthesis
MethodReactantsCatalyst/ConditionsReaction TimeYieldReference
Microwave-Assisted Benzil, Aldehyde, NH₄OAcIonic Liquid / Solvent-free40-180 min75-95% tandfonline.com
Microwave-Assisted 1,2-phenylenediamine, Carboxylic acidNo catalystNot specifiedHigh derpharmachemica.com
Solvent-Free Benzil, Aldehyde, NH₄OAcZn(OAc)₂·2H₂O (5 mol%)Not specifiedModerate to Excellent researchgate.net
Solvent-Free Phenyl glycidyl (B131873) ether, 2-methylimidazoleMicrowave, 120°C1 min49% nih.gov

The final step in many syntheses of this compound is the transformation of a stable precursor. A common strategy involves the synthesis of an ester, such as ethyl or methyl 1-methyl-1H-imidazole-2-carboxylate, followed by hydrolysis to the corresponding carboxylic acid. The acid can then be readily converted to its sodium salt by treatment with a sodium base like sodium hydroxide (B78521) or sodium bicarbonate.

The synthesis of the ester precursor itself can be achieved through various means. For example, ethyl 1-methyl-1H-imidazole-2-carboxylate can be prepared by reacting 1-methyl-1H-imidazole with ethyl chloroformate in acetonitrile (B52724) in the presence of a base like triethylamine. google.com

As previously mentioned, the direct oxidation of 1-methyl-1H-imidazole-2-carbaldehyde is a highly effective route to the carboxylic acid. chemicalbook.com This method starts with a readily available precursor and uses a common oxidizing agent, making it a practical choice for laboratory-scale synthesis. The quantitative yield reported for this transformation highlights its efficiency. chemicalbook.com

Table 3: Key Precursor Transformations
TransformationPrecursorReagentsProductYieldReference
Aldehyde Oxidation 1-Methyl-1H-imidazole-2-carbaldehydeH₂O₂1-Methyl-1H-imidazole-2-carboxylic acid100% chemicalbook.com
Ester Synthesis 1-Methyl-1H-imidazoleEthyl chloroformate, TriethylamineEthyl 1-methyl-1H-imidazole-2-carboxylate73% google.com
Ester Hydrolysis Alkyl 1-methyl-1H-imidazole-2-carboxylateNaOH or LiOH (aq)1-Methyl-1H-imidazole-2-carboxylic acidTypically high(General Knowledge)

Synthesis of Functionalized 1-Methyl-1H-imidazole-2-carboxylate Derivatives and Related Imidazoles

Functionalization of the 1-methyl-1H-imidazole-2-carboxylate scaffold is essential for tuning its chemical and biological properties. Modifications can be made at the imidazole ring's carbon positions or by transforming the carboxylate group into other functional moieties.

The imidazole ring has distinct reactivity at its C2, C4, and C5 positions. The C2 position is the most acidic, while the C5 position is generally the most susceptible to electrophilic substitution. nih.gov The C4 position is typically the least reactive toward electrophiles. nih.gov This inherent reactivity allows for regioselective functionalization.

Strategies have been developed for the sequential and regioselective arylation of all three C-H bonds on the imidazole core, often using protecting groups to direct the reaction. nih.gov For instance, palladium-catalyzed cross-coupling reactions can introduce aryl groups at the C5 and C2 positions. nih.gov Direct halogenation or nitration can also be used to introduce substituents onto the ring, providing handles for further synthetic transformations.

The carboxylate group at the C2 position is a versatile functional handle for derivatization. Standard organic transformations can convert the carboxylic acid into a variety of other functional groups.

Amide Formation: The carboxylic acid can be converted into amides by reaction with amines using a coupling agent or after activation, for example, by conversion to an acid chloride. Direct methods for amide synthesis from carboxylic acids have also been developed, using urea (B33335) as a nitrogen source and catalysts like imidazole itself. nih.govrsc.orgrsc.org This approach avoids the need for harsh activating agents and is considered a more atom-economical process. rsc.orgrsc.org For example, various carboxylic acids can be converted to primary amides with yields of 91-97% using imidazole as a catalyst. nih.gov

Esterification: As mentioned in the synthesis of precursors, the carboxylic acid can be esterified by reacting with an alcohol under acidic conditions. nbinno.com Conversely, the carboxylate can be a precursor to various esters, which are valuable intermediates in their own right. enamine.netchemimpex.com

These transformations allow for the creation of large libraries of compounds from a single core structure, which is a common strategy in drug discovery and materials science. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 1 Methyl 1h Imidazole 2 Carboxylate and Its Complexes

X-ray Diffraction Analysis: Insights into Solid-State Structure and Intermolecular Interactions

X-ray diffraction (XRD) stands as a cornerstone technique for the definitive determination of crystal structures. By analyzing the diffraction pattern of X-rays passing through a crystalline material, researchers can deduce the precise arrangement of atoms in the crystal lattice. This information is invaluable for understanding the solid-state properties of 1-methyl-1H-imidazole-2-carboxylate and its complexes.

Single Crystal X-ray Diffraction Studies of Molecular Geometry and Packing

Single crystal X-ray diffraction provides the most detailed and unambiguous structural information for crystalline compounds. For derivatives of 1-methyl-1H-imidazole-2-carboxylate, this technique has been instrumental in confirming molecular structures and revealing key conformational features.

For instance, the crystal structure of ethyl 1-methylimidazole-2-carboxylate reveals a nearly planar molecule where the carboxyethyl group is only slightly twisted, by 4.43 (14)°, relative to the imidazole (B134444) ring plane. researchgate.net The carbonyl group of the carboxyethyl substituent is oriented in an anti conformation with respect to the N-methyl group of the imidazole ring. researchgate.net This precise geometric information is crucial for understanding how the molecule packs in the solid state and for interpreting its spectroscopic data.

In the context of metal complexes, single-crystal XRD is indispensable for defining the coordination geometry around the metal center and the role of the imidazole-carboxylate ligand. Studies on related imidazole-carboxylate complexes have demonstrated the formation of diverse architectures, from one-dimensional chains to complex three-dimensional frameworks, often stabilized by hydrogen bonding and π-π stacking interactions. figshare.com For example, in the crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a related benzimidazole derivative, the molecule adopts a twisted conformation with a significant dihedral angle of 84.11 (3)° between the benzimidazole and pyrimidine mean planes. nih.gov

Key Crystallographic Data for Ethyl 1-methylimidazole-2-carboxylate
ParameterValue
Chemical FormulaC₇H₁₀N₂O₂
Molecular Weight154.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.1040 (8)
b (Å)15.2244 (18)
c (Å)7.4511 (9)
β (°)112.797 (2)
Volume (ų)742.92 (15)
Z4
Calculated Density (Mg m⁻³)1.378

Powder X-ray Diffraction for Polymorphism and Phase Analysis

While single-crystal XRD provides detailed structural information, powder X-ray diffraction (PXRD) is a powerful tool for analyzing bulk crystalline samples. It is particularly useful for identifying crystalline phases, assessing sample purity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure.

The PXRD pattern of a crystalline material is a unique fingerprint that can be used to identify it. For 1-methyl-1H-imidazole-2-carboxylate and its derivatives, PXRD can be employed to confirm the identity of a synthesized batch by comparing its diffraction pattern to a calculated pattern from single-crystal data or to a standard reference pattern.

Furthermore, PXRD is crucial in the study of polymorphism. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, stability, and bioavailability. By analyzing the PXRD patterns of a sample under different crystallization conditions, it is possible to identify and characterize different polymorphic forms. For instance, in studies of related imidazole compounds, PXRD has been used to characterize the crystallinity of materials and identify the presence of unreacted ligands in the synthesis of metal-organic frameworks. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Solution-State Structure and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for probing the structure and dynamics of molecules in solution. It relies on the magnetic properties of atomic nuclei and can provide detailed information about the chemical environment of each atom in a molecule.

Multi-Nuclear (¹H, ¹³C, ³¹P) and Multi-Dimensional NMR Techniques

¹H and ¹³C NMR are the most common NMR techniques used to characterize organic molecules. For 1-methyl-1H-imidazole-2-carboxylate, ¹H NMR provides information about the number and types of protons present in the molecule, as well as their connectivity. The chemical shifts of the imidazole ring protons and the methyl protons can confirm the successful synthesis and purity of the compound. rsc.org

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carboxylate carbon and the imidazole ring carbons are particularly diagnostic. researchgate.net In coordination complexes, changes in the ¹H and ¹³C chemical shifts of the 1-methyl-1H-imidazole-2-carboxylate ligand upon binding to a metal ion can provide insights into the coordination mode and the nature of the metal-ligand bond. For example, coordination of imidazole ligands to a Co(III) center has been shown to cause significant changes in the ¹H chemical shifts, which can be influenced by factors such as intramolecular interactions between ligands. tubitak.gov.tr

For complexes containing phosphorus-based co-ligands, ³¹P NMR is an invaluable tool. It provides direct information about the chemical environment of the phosphorus nucleus and can be used to study the coordination of phosphine or phosphate ligands.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural information by revealing correlations between different nuclei. These experiments are particularly useful for assigning complex spectra and for determining the complete solution-state structure of intricate molecules and their complexes.

¹H NMR Chemical Shifts (δ, ppm) for Imidazole Derivatives
Proton1-(n-octyl)imidazole (in d₆-DMSO)1-methyl-3-(4-nitrobenzyl)imidazolium bromide (in d₆-DMSO)
Imidazole H7.58 (s, 1H), 7.13 (s, 1H), 6.86 (s, 1H)9.45 (s, 1H, imidazole-2), 7.89 (t, 2H, imidazole-4,5)
Alkyl/Aryl H3.92 (t, 2H), 1.67 (quintet, 2H), 1.22 (broad s, 26H), 0.85 (t, 3H)8.28 (d, 2H), 7.69 (d, 2H), 5.64 (s, 2H)

Solid-State NMR for Complex Solid Forms

While NMR is predominantly a solution-state technique, solid-state NMR (ssNMR) provides valuable structural information for solid samples, including those that are insoluble or non-crystalline. ssNMR can be used to study the local environment of atoms in the solid state, providing information about polymorphism, molecular conformation, and intermolecular interactions.

For imidazole derivatives, ssNMR has been used to characterize different forms of the molecule in the solid state. For example, solid-state NMR experiments were crucial in identifying the stable hydrate form of imidazole-2-carboxaldehyde. The ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) spectrum can reveal distinct resonances for different crystalline forms or for molecules in different environments within the same crystal lattice. researchgate.net This technique is particularly powerful when combined with X-ray diffraction data, as it provides complementary information about the local atomic environment.

Vibrational Spectroscopy (FT-IR, Raman): Probing Functional Groups and Bonding Character

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can be used to probe the nature of chemical bonds.

In the FT-IR spectrum of a 1-methyl-1H-imidazole-2-carboxylate derivative, characteristic absorption bands corresponding to the C=O stretching of the carboxylate group, C-N stretching of the imidazole ring, and C-H stretching of the methyl and imidazole groups would be expected. The positions of these bands can provide information about the electronic environment of the functional groups and can be sensitive to coordination to a metal ion. For example, a shift in the C=O stretching frequency upon complexation can indicate the coordination of the carboxylate group to the metal center.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to vibrations of non-polar bonds and symmetric stretching modes. In studies of related 1-methylimidazole (B24206) compounds, Raman spectroscopy has been used to assign the vibrational modes of the molecule. arizona.edu For metal complexes of 1-methyl-1H-imidazole-2-carboxylate, Raman spectroscopy can be used to probe the metal-ligand vibrations, providing direct information about the coordination environment of the metal ion. Theoretical calculations using density functional theory (DFT) are often employed to aid in the assignment of the vibrational bands observed in the FT-IR and Raman spectra. researchgate.net

Characteristic Vibrational Frequencies (cm⁻¹) for Imidazole Derivatives
Vibrational ModeTypical RangeSignificance
C=O Stretch (Carboxylate)1750-1700Indicates the presence and electronic environment of the carboxylate group.
C=N Stretch (Imidazole)1650-1550Characteristic of the imidazole ring structure.
C-N Stretch (Imidazole)1350-1250Provides information about the imidazole ring integrity.
C-H Stretch (Aromatic/Alkyl)3100-2850Confirms the presence of C-H bonds in the imidazole ring and methyl group.

Mass Spectrometry: Fragmentation Pathway Analysis and Molecular Composition Verification

Mass spectrometry is an essential analytical technique for the characterization of sodium 1-methyl-1H-imidazole-2-carboxylate, providing definitive information on its molecular weight and elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments allow for the detailed analysis of its fragmentation pathways, which helps to confirm the compound's structure.

High-Resolution Mass Spectrometry (HRMS) is employed to verify the molecular composition. By measuring the exact mass of the ion, it is possible to confirm the elemental formula with high confidence. For the free acid form of the compound, 1-methyl-1H-imidazole-2-carboxylic acid (C₅H₆N₂O₂), the theoretical monoisotopic mass is 126.0429 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of 141.0659, a value seen in the closely related ethyl ester. nih.gov The sodium salt (C₅H₅N₂NaO₂) has a theoretical molecular weight of approximately 148.10 g/mol . bldpharm.com

The fragmentation pathway of 1-methyl-1H-imidazole-2-carboxylate can be predicted based on the fragmentation patterns of similar structures, such as imidazole derivatives and carboxylic acids. libretexts.orgresearchgate.net In positive-ion mode, following the initial formation of the protonated molecular ion of the corresponding carboxylic acid, a primary and highly characteristic fragmentation step is the neutral loss of carbon dioxide (CO₂; 44 Da) from the carboxyl group. Subsequent fragmentation would likely involve the cleavage of the imidazole ring and the loss of the N-methyl group.

A proposed fragmentation pathway for the protonated molecule [C₅H₆N₂O₂ + H]⁺ is detailed below. The analysis often begins with the decarboxylation of the parent ion.

Interactive Table: Proposed ESI-MS/MS Fragmentation Pathway | Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss | Loss (Da) | | :--- | :--- | :--- | :--- | :--- | | 127.05 | [C₅H₆N₂O₂ + H]⁺ | 1-Methyl-1H-imidazole | 83.06 | CO₂ | 44.00 | | 83.06 | 1-Methyl-1H-imidazole ion | Imidazole ring fragment | 68.05 | CH₃ | 15.02 | | 83.06 | 1-Methyl-1H-imidazole ion | Imidazole ring fragment | 55.04 | HCN | 27.01 | | 68.05 | Imidazole ring fragment | Imidazole ring fragment | 41.04 | HCN | 27.01 |

This proposed pathway is based on established fragmentation patterns for carboxylic acids and imidazole compounds. nih.govlibretexts.orgresearchgate.net

Electronic Spectroscopy (UV-Vis, EPR) for Electronic Transitions and Metal Oxidation States in Complexes

Electronic spectroscopy encompasses techniques like Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy, which are invaluable for elucidating the electronic structure of 1-methyl-1H-imidazole-2-carboxylate and its metal complexes.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For the 1-methyl-1H-imidazole-2-carboxylate ligand itself, absorption bands in the UV region are expected. These transitions are typically assigned to π → π* and n → π* electronic transitions associated with the imidazole ring's aromatic system and the non-bonding electrons of the nitrogen and oxygen atoms. Imidazole and its derivatives typically show a strong absorption peak around 205-210 nm, which is attributed to a π → π* transition of the C=N bond within the heterocyclic ring. researchgate.net A weaker n → π* transition may also be observed at longer wavelengths. researchgate.net

Upon coordination to a metal center, the electronic spectrum can change significantly. New absorption bands may appear, which can be categorized as:

d-d Transitions: For complexes with transition metals having d-electrons (e.g., Cu(II), Co(II)), these transitions occur between d-orbitals of the metal center. They are typically weak and appear in the visible region, providing information about the coordination geometry of the metal ion.

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions. Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) bands can provide insights into the electronic interaction between the ligand and the metal.

Interactive Table: Typical Electronic Transitions in Imidazole-Containing Complexes

Transition Type Typical Wavelength Range (nm) Moiety Involved Information Gained
π → π* 200 - 280 Imidazole Ring Ligand conjugation and structure
n → π* 270 - 350 C=O, C=N Ligand electronic structure
d-d 400 - 800 Transition Metal Center Coordination geometry, metal oxidation state

Data compiled from studies on various imidazole derivatives and their metal complexes. researchgate.netresearchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique specifically used to study species with unpaired electrons, such as complexes containing paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)). When 1-methyl-1H-imidazole-2-carboxylate forms a complex with such a metal, EPR can provide precise information on the metal's oxidation state, the coordination environment, and magnetic interactions between metal centers in polynuclear complexes. researchgate.net

For instance, in a mononuclear copper(II) complex, the EPR spectrum is characterized by g-values (g// and g⊥), which are sensitive to the ligand field symmetry. For an unpaired electron in a d(x²-y²) orbital, typically g// > g⊥ > 2.0023, which is indicative of a square planar or tetragonally distorted octahedral geometry. researchgate.net Hyperfine splitting, caused by the interaction of the unpaired electron with the copper nucleus (I = 3/2), provides further details about the nature of the metal-ligand bond.

In dinuclear or polynuclear complexes, EPR can detect magnetic coupling between metal centers. The appearance of a "half-field" signal (at g ≈ 4) is a characteristic signature of a triplet state (S=1) arising from the magnetic interaction between two S=1/2 centers, such as two Cu(II) ions. researchgate.net

Interactive Table: Illustrative EPR Parameters for Imidazole-Metal Complexes

Metal System Typical g-values Key Spectral Features Interpretation
Mononuclear Cu(II) g// ≈ 2.2-2.4, g⊥ ≈ 2.04-2.10 Anisotropic signal, Hyperfine splitting (A//) Tetragonal or square-planar geometry, covalent character of M-L bond
Dinuclear Cu(II) g ≈ 2.1 Half-field signal (g ≈ 4), fine structure Magnetic coupling between Cu(II) centers (ferro- or antiferromagnetic)

Parameters are based on literature values for complexes containing imidazole or its derivatives. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 1h Imidazole 2 Carboxylate

Acid-Base Properties and Protonation Equilibria

The acid-base properties of 1-methyl-1H-imidazole-2-carboxylate are characterized by the basicity of the imidazole (B134444) ring and the acidity of the corresponding carboxylic acid. The imidazole ring itself is amphoteric, meaning it can act as both an acid and a base. The N-methyl group at the N1 position prevents tautomerization, leaving the N3 nitrogen as the primary basic center. The pKa of the conjugate acid of N-methylimidazole is approximately 7.4, indicating it is a moderate base. wikipedia.org

Protonation of 1-methyl-1H-imidazole-2-carboxylate in acidic conditions will occur at the N3 position, forming a 1-methyl-3H-imidazolium-2-carboxylate zwitterion. The carboxylic acid form, 1-methyl-1H-imidazole-2-carboxylic acid, is a relatively strong acid with a reported pKa value of 1.24. This increased acidity, compared to a typical aliphatic carboxylic acid, is due to the electron-withdrawing nature of the adjacent protonated imidazole ring.

The protonation equilibria can be summarized as follows:

Scheme 1: Protonation Equilibria of 1-Methyl-1H-imidazole-2-carboxylate
SpeciespKa
1-Methyl-1H-imidazole-2-carboxylic acid1.24
Conjugate acid of N-methylimidazole7.4

Electrophilic and Nucleophilic Transformations at the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. globalresearchonline.net In 1-methyl-1H-imidazole-2-carboxylate, the C4 and C5 positions are the most likely sites for electrophilic substitution. The C2 position is occupied by the carboxylate group, and electrophilic attack at this position is generally disfavored in imidazoles due to the formation of an unstable intermediate. globalresearchonline.netuobabylon.edu.iq The N-methyl group at N1 and the carboxylate group at C2 are both electron-withdrawing, which can deactivate the ring towards electrophilic substitution to some extent. However, reactions such as nitration, sulfonation, and halogenation can be expected to occur at the C4 and C5 positions under appropriate conditions.

Nucleophilic substitution on the imidazole ring is generally difficult unless there is a strongly electron-withdrawing substituent or a good leaving group present. pharmaguideline.comresearchgate.net The carboxylate group at the C2 position is electron-withdrawing, which could potentially activate the ring for nucleophilic attack. However, direct displacement of a hydride ion is highly unlikely. Nucleophilic substitution would be more feasible if a leaving group, such as a halogen, were present on the ring. For instance, 2-haloimidazoles can undergo nucleophilic substitution where the halogen is replaced by a nucleophile. pharmaguideline.com

Reactivity of the Carboxylate Group (e.g., decarboxylation, esterification, amidation)

The carboxylate group of sodium 1-methyl-1H-imidazole-2-carboxylate is a key functional group that undergoes a variety of transformations.

Decarboxylation: The removal of the carboxylate group as carbon dioxide can occur under certain conditions. For the related compound, 1-methyl-4,5-imidazoledicarboxylic acid, selective decarboxylation has been shown to be solvent-dependent. oup.com Heating 1-methyl-4-imidazolecarboxylic acid in N,N-dimethylformamide resulted in decarboxylation. oup.com It is plausible that heating 1-methyl-1H-imidazole-2-carboxylic acid, particularly in aprotic polar solvents, could facilitate decarboxylation to yield 1-methylimidazole (B24206). The mechanism of decarboxylation of β-keto acids often proceeds through a cyclic transition state, and a similar mechanism may be operative here. youtube.comyoutube.com

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. libretexts.orgmasterorganicchemistry.com Given the presence of the basic imidazole ring, acid catalysis would first protonate the N3 nitrogen. Another effective method for esterification involves the use of coupling agents. Imidazole carbamates have been shown to be chemoselective esterification reagents, proceeding through an acylimidazole intermediate. organic-chemistry.org

Amidation: The formation of amides from 1-methyl-1H-imidazole-2-carboxylic acid can be accomplished by reacting it with an amine. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. lookchemmall.comnih.gov Common coupling agents include carbodiimides (like dicyclohexylcarbodiimide, DCC) or reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov Imidazole itself has been used as a catalyst for the direct synthesis of amides from carboxylic acids and urea (B33335). rsc.orgresearchgate.netrsc.org The reaction proceeds by forming a reactive acylimidazole intermediate which is then attacked by the amine.

ReactionReagents and ConditionsProduct Type
DecarboxylationHeating in aprotic polar solvents (e.g., N,N-dimethylformamide)1-Methylimidazole
EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., imidazole carbamate)Ester
AmidationAmine, Coupling agent (e.g., DCC, HBTU) or Imidazole catalyst with ureaAmide

Oxidative and Reductive Pathways

The imidazole ring is generally resistant to oxidation. pharmaguideline.com However, strong oxidizing agents can lead to ring cleavage. For instance, perbenzoic acid is known to attack the imidazole ring. pharmaguideline.com The oxidation of the related compound, 1-methyl-1H-imidazole-2-thiol, with chlorine dioxide has been reported, suggesting that the imidazole ring can be susceptible to oxidation under specific conditions. researchgate.net The N-methyl group can also be a site for oxidation, potentially forming an N-oxide. The synthesis of 1-methylimidazole-N-oxide has been described, though direct oxidation with hydrogen peroxide is problematic. orgsyn.orgorgsyn.org

The reduction of the imidazole ring is also possible. Aromatic nitrogen heterocycles can be reduced by strong reducing agents like lithium aluminum hydride. stackexchange.com The reduction of imidazolium (B1220033) salts with sodium borohydride (B1222165) can lead to the formation of imidazolines, and in some cases, may result in ring opening. stackexchange.comresearchgate.net Therefore, the reduction of 1-methyl-1H-imidazole-2-carboxylate could potentially yield 1-methyl-imidazoline-2-carboxylate or other reduced products depending on the reaction conditions and the reducing agent employed.

Ligand Exchange and Coordination Reactivity

The nitrogen atoms of the imidazole ring, particularly the sp²-hybridized nitrogen at the N3 position, are excellent donors and readily coordinate to metal ions. wikipedia.org Imidazole and its derivatives are common ligands in coordination chemistry and are found in various biological systems, such as in the amino acid histidine. wikipedia.org The carboxylate group of 1-methyl-1H-imidazole-2-carboxylate provides an additional coordination site, allowing it to act as a bidentate ligand, coordinating to a metal center through both the N3 nitrogen and one of the carboxylate oxygen atoms.

Numerous metal complexes with imidazole-carboxylate ligands have been synthesized and characterized. For example, copper(II) complexes with mixed imidazole and carboxylate ligands have been reported, exhibiting various coordination geometries such as square-pyramidal and square planar. abdn.ac.uk A layered crystal structure of a Strontium(II) complex with 2-methyl-1H-imidazole-4,5-dicarboxylate has also been described, where the ligand coordinates through both a nitrogen atom and carboxylate oxygen atoms. researchgate.net It is therefore highly probable that 1-methyl-1H-imidazole-2-carboxylate forms stable complexes with a wide range of transition metals and other metal ions.

Ligand exchange or substitution reactions are fundamental to the chemistry of coordination complexes. acs.org In a complex containing 1-methyl-1H-imidazole-2-carboxylate as a ligand, it could be displaced by other stronger coordinating ligands. The kinetics and mechanism of such ligand exchange reactions would depend on factors such as the nature of the metal ion, the solvent, and the incoming ligand.

Coordination Chemistry and Metal Organic Assemblies Involving 1 Methyl 1h Imidazole 2 Carboxylate Ligands

Synthesis and Structural Features of Mononuclear Metal Complexes

The synthesis of mononuclear metal complexes incorporating the 1-methyl-1H-imidazole-2-carboxylate ligand typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent system. researchgate.net The resulting complexes exhibit a range of structural features that are dependent on the coordination preferences of the metal ion and the reaction conditions.

The 1-methyl-1H-imidazole-2-carboxylate ligand can adopt several binding modes, which significantly influences the geometry of the resulting metal complex. It can act as a monodentate ligand, coordinating through either a carboxylate oxygen atom or the nitrogen atom of the imidazole (B134444) ring. More commonly, it functions as a bidentate chelating ligand, binding to the metal center through one oxygen atom of the carboxylate group and the adjacent nitrogen atom of the imidazole ring, forming a stable five-membered chelate ring. researchgate.net

The coordination geometry around the metal center in these mononuclear complexes is diverse. For instance, with transition metals like copper(II), distorted octahedral or square pyramidal geometries are often observed. amazonaws.com In a copper complex, the metal ion can be coordinated by two bidentate 1-methyl-1H-benzimidazol-2-yl)methanol ligands and two carboxylate oxygen atoms, resulting in a hexa-coordinated compound with a distorted octahedral geometry. researchgate.net For zinc(II) complexes, which have a d10 electronic configuration, tetrahedral and distorted tetrahedral geometries are common. researchgate.net

The following table summarizes common coordination geometries observed in mononuclear metal complexes with imidazole-based ligands.

Metal IonTypical Coordination GeometryCoordination Number
Cu(II)Distorted Octahedral, Square Planar6, 4
Zn(II)Tetrahedral, Distorted Tetrahedral4
Co(II)Tetrahedral, Octahedral4, 6
Ni(II)Octahedral, Square Planar6, 4
Pd(II)Square Planar4

Ancillary ligands, which are other ligands present in the coordination sphere of the metal ion, also play a significant role in shaping the complex architecture. nih.gov These co-ligands can influence the coordination number and geometry of the metal center and can also participate in non-covalent interactions that direct the self-assembly of the complexes in the solid state. The interplay between the 1-methyl-1H-imidazole-2-carboxylate ligand, the metal center, and any ancillary ligands allows for the fine-tuning of the structural and, consequently, the functional properties of the resulting mononuclear complexes.

Polynuclear and Supramolecular Coordination Structures

Beyond the formation of discrete mononuclear complexes, the 1-methyl-1H-imidazole-2-carboxylate ligand is instrumental in the construction of higher-order structures such as polynuclear complexes and supramolecular assemblies. These extended structures are formed through the bridging capabilities of the ligand and are often stabilized by a network of non-covalent interactions.

The ability of the carboxylate group to bridge between metal centers allows the 1-methyl-1H-imidazole-2-carboxylate ligand to act as a linker in the formation of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comrsc.org In these structures, the ligand connects metal ions or metal clusters into one-, two-, or three-dimensional networks. nih.govrsc.org The judicious selection of the metal center and the organic linker is a key factor in determining the final topology and properties of the resulting framework. rsc.org

MOFs constructed from imidazole-carboxylate ligands have shown potential for applications in gas adsorption and separation. youtube.com For example, certain zinc(II) and cadmium(II) MOFs with 1-imidazole-containing and 1-imidazole-carboxylate ligands have been synthesized and characterized. rsc.org The introduction of functional groups onto the imidazole ring can further tailor the properties of these materials. mdpi.com

In the solid state, the supramolecular assembly of complexes involving 1-methyl-1H-imidazole-2-carboxylate is often directed by non-covalent interactions, primarily hydrogen bonding and π-stacking. mdpi.com The imidazole ring, being an aromatic system, can participate in π-π stacking interactions with neighboring rings, leading to the formation of extended architectures. researchgate.netnih.govresearchgate.net These interactions, characterized by centroid-to-centroid distances of approximately 3.86 Å, can link 2D layers into 3D supramolecular polymers. mdpi.com

The table below provides examples of non-covalent interactions in imidazole-based coordination compounds.

Interaction TypeInteracting GroupsTypical Distance (Å)
π-π StackingImidazole rings3.5 - 3.9
Hydrogen BondingN-H···O (imidazole-carboxylate)2.7 - 3.1
Hydrogen BondingO-H···O (water-carboxylate)2.6 - 3.0

Redox Behavior and Magnetic Properties of Metal Complexes

The incorporation of redox-active metal centers into complexes with 1-methyl-1H-imidazole-2-carboxylate can lead to interesting electrochemical and magnetic properties. The electronic communication between metal centers, mediated by the bridging ligand, can influence these properties.

The redox behavior of these complexes is dependent on the nature of the metal ion and its coordination environment. Cyclic voltammetry studies can reveal the oxidation and reduction potentials of the metal centers, providing insight into their electronic structure and stability in different oxidation states.

The magnetic properties of polynuclear complexes are determined by the magnetic exchange interactions between the paramagnetic metal centers. researchgate.net The nature and magnitude of this interaction (ferromagnetic or antiferromagnetic) are influenced by the distance between the metal ions and the nature of the bridging ligand. mdpi.com For instance, carboxylate groups can mediate weak antiferromagnetic coupling between adjacent metal ions. mdpi.com The temperature-dependent magnetic susceptibility measurements can be used to probe these magnetic interactions and determine the strength of the magnetic coupling. researchgate.netmdpi.com

Lanthanide and Actinide Complexes: Optical and Magnetic Phenomena

The coordination of lanthanide (Ln) and actinide (An) ions with N-heterocyclic carboxylate ligands like 1-methyl-1H-imidazole-2-carboxylate has garnered interest due to the potential for novel optical and magnetic properties. These properties arise from the characteristic f-electron configurations of the lanthanide and actinide series. The ligand plays a crucial role, acting as an "antenna" in luminescent complexes and mediating magnetic interactions between metal centers. While research specifically on 1-methyl-1H-imidazole-2-carboxylate is limited, studies on closely related imidazole-based carboxylate ligands provide significant insight into the expected phenomena.

Optical Properties of Lanthanide Complexes

Lanthanide ions, particularly Eu(III) and Tb(III), are known for their sharp, line-like emission spectra, long luminescence lifetimes, and high quantum yields when incorporated into coordination complexes. nih.gov However, the f-f electronic transitions are parity-forbidden (Laporte forbidden), resulting in very low absorption coefficients. To overcome this, organic ligands are used to absorb excitation energy and efficiently transfer it to the lanthanide ion, a process known as the antenna effect or sensitization.

Research on various imidazole-based ligands demonstrates their effectiveness in sensitizing lanthanide emission. For instance, a tripodal ligand incorporating the 1-methylimidazol-2-yl moiety, tris{[2-{(1-methylimidazol-2-yl)methylidene}amino]ethyl}amine (Me(3)L), has been shown to be an effective sensitizer (B1316253) for Sm(III) and Eu(III) ions. nih.gov The triplet energy level of this ligand, determined from the phosphorescence spectrum of its Gd(III) complex, is approximately 21,000 cm⁻¹. nih.gov This energy level is suitable for transferring energy to the emissive states of samarium and europium.

Similarly, other lanthanide-organic frameworks constructed from imidazole-carboxylate derivatives exhibit the characteristic luminescence of the incorporated lanthanide ions. znaturforsch.comrsc.org Complexes containing Eu(III) typically show sharp emission peaks corresponding to the ⁵D₀ → ⁷Fₙ transitions, with the ⁵D₀ → ⁷F₂ transition around 615-618 nm being the most intense, resulting in a characteristic red emission. nih.govznaturforsch.commdpi.com Terbium(III) complexes display green luminescence, dominated by the ⁵D₄ → ⁷F₅ transition. rsc.orgrsc.org

The specific coordination environment, including the geometry around the metal ion and the presence of solvent molecules, can significantly influence the luminescence quantum yield and lifetime. rsc.orgacs.org For example, high-energy vibrations from coordinated water molecules can quench the lanthanide's excited state, reducing emission intensity. acs.org The design of the ligand and the synthetic conditions are therefore critical in optimizing the photophysical properties of these materials. rsc.org

Lanthanide IonLigand DerivativeObserved EmissionKey Transition(s)Reference
Eu(III)4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acidRed⁵D₀ → ⁷F₂ (~615 nm) nih.govmdpi.com
Eu(III)5-(imidazol-1-ylmethyl)isophthalic acidRed⁵D₀ → ⁷F₂ (~618 nm) znaturforsch.com
Tb(III)1H-benzimidazole-2-carboxylic acidGreen⁵D₄ → ⁷F₅ rsc.org
Sm(III)tris{[2-{(1-methylimidazol-2-yl)methylidene}amino]ethyl}amineOrangef-f transitions nih.gov
Pr(III)1H-benzimidazole-2-carboxylic acidNear-Infraredf-f transitions rsc.org
Nd(III)1H-benzimidazole-2-carboxylic acidNear-Infraredf-f transitions rsc.org

Magnetic Phenomena

The magnetic properties of lanthanide complexes are of interest for developing single-molecule magnets (SMMs) and magnetic materials. These properties are governed by the large, unquenched orbital angular momentum of the 4f electrons and the crystal field environment imposed by the coordinating ligands. While the study of magnetic properties in lanthanide complexes with imidazole-carboxylate type ligands is less common than the investigation of their luminescence, some research has been conducted.

Studies on coordination polymers involving lanthanide ions and imidazole-based carboxylic acid ligands have occasionally reported weak antiferromagnetic coupling between adjacent metal centers at low temperatures. globethesis.com For instance, investigations into the magnetic properties of holmium(III) complexes with other organic ligands revealed magnetically uncoupled Ho³⁺ ions with no field-induced single-molecule magnet behavior. nih.gov The large distances between lanthanide ions, often enforced by the structure of the organic ligands, typically lead to very weak magnetic interactions. Designing ligands that can facilitate stronger magnetic coupling remains a significant challenge in the field.

Actinide Complexes

There is a notable scarcity of published research on the coordination chemistry of actinide elements with 1-methyl-1H-imidazole-2-carboxylate or closely related N-heterocyclic carboxylate ligands. The synthesis and characterization of actinide complexes are challenging due to the radioactivity and specific handling requirements of these elements. Consequently, the exploration of their optical and magnetic phenomena within such coordination frameworks remains a largely undeveloped area of research.

Applications of 1 Methyl 1h Imidazole 2 Carboxylate and Its Complexes in Advanced Chemical Disciplines

Catalysis and Organocatalysis

The imidazole (B134444) framework is a cornerstone in the design of various catalysts due to its electronic properties and ability to coordinate with a wide range of metals. While specific data on sodium 1-methyl-1H-imidazole-2-carboxylate in catalysis is limited, the broader class of imidazole-2-carboxylates and N-methylimidazoles are integral to numerous catalytic systems.

Homogeneous Catalytic Transformations

In the realm of homogeneous catalysis, imidazole derivatives, including N-methylimidazole, serve as crucial ligands that can modulate the activity and selectivity of metal catalysts. These ligands can influence the outcome of reactions such as cross-coupling, hydrogenation, and various C-H functionalization reactions. For instance, N-heterocyclic carbene (NHC) palladium complexes, which can be derived from imidazolium (B1220033) salts, have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

The reaction of homophthalic anhydride (B1165640) with imines sees a notable improvement in yield and reduction of byproducts with the addition of N-methylimidazole. It is proposed that N-methylimidazole acts as an acyl transfer agent, promoting the desired cyclization.

While direct studies on 1-methyl-1H-imidazole-2-carboxylate complexes in these transformations are not extensively documented, its structural similarity to other effective ligands suggests its potential in tuning the electronic and steric properties of metal centers in various homogeneous catalytic cycles.

Heterogeneous Catalytic Systems

The development of heterogeneous catalysts is paramount for sustainable chemical processes, offering advantages in catalyst separation and recycling. Imidazole derivatives are increasingly being incorporated into solid supports to create robust and reusable catalytic systems.

One significant application is in the synthesis of other imidazole derivatives. Metal-organic frameworks (MOFs) containing imidazole moieties have been shown to act as efficient heterogeneous catalysts. For example, a chromium-based MOF, MIL-101, has been successfully used for the one-pot synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com These MOFs provide a high surface area and tunable porosity, which are beneficial for catalytic activity. The imidazole-2-carboxylate ligand is a key building block for such catalytically active frameworks.

Furthermore, imidazole derivatives have been supported on materials like clay minerals to catalyze reactions such as the Henry reaction, a classic carbon-carbon bond-forming reaction. researchgate.net These clay-supported catalysts can be easily recovered and reused, showcasing the practical advantages of heterogenizing imidazole-based catalytic systems.

Stereoselective Catalysis

The synthesis of single-enantiomer compounds is of utmost importance, particularly in the pharmaceutical industry. Chiral metal complexes are at the forefront of stereoselective catalysis. While specific applications of 1-methyl-1H-imidazole-2-carboxylate in this area are not widely reported, the imidazole scaffold is a key component in a variety of chiral ligands.

The development of chiral-at-metal complexes, where the chirality originates from the arrangement of achiral ligands around the metal center, is an emerging area in asymmetric catalysis. researchgate.netbirmingham.ac.uk Imidazole-containing ligands play a role in the formation of such complexes, which have been applied in enantioselective transformations. The design of these catalysts often relies on the precise steric and electronic influence of the ligands to create a chiral environment that directs the stereochemical outcome of the reaction. For example, chiral mono-dentated carboxylic acid ligands have been used in combination with Cp*M(III) catalysts for enantioselective C-H functionalization reactions. mdpi.com

Materials Science and Functional Materials Development

The structural features of 1-methyl-1H-imidazole-2-carboxylate make it a versatile component in the design and synthesis of advanced functional materials, from porous crystalline structures to specialized polymers.

Precursors for Advanced Inorganic Materials Synthesis

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The combination of an imidazole ring and a carboxylate group in ligands like 1-methyl-1H-imidazole-2-carboxylate makes them excellent candidates for the synthesis of novel CPs and MOFs. mdpi.comresearchgate.net These materials are of great interest due to their potential applications in gas storage, separation, and catalysis.

The imidazole moiety provides a nitrogen donor for coordination to the metal center, while the carboxylate group offers a versatile binding site. The interplay between these two functional groups allows for the formation of diverse and stable network structures. For instance, zinc(II) and cadmium(II) frameworks have been constructed using imidazole-containing and imidazole-carboxylate ligands. mdpi.com The properties of the resulting MOFs, such as their porosity and stability, can be tuned by modifying the organic linker.

Metal IonOrganic Linker(s)Resulting Structure TypePotential Application
Zn(II)1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, Phenylacetic acid3D structure via hydrogen bonding and π···π interactionsLuminescence
Cu(II)1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, Pyridine-2,6-dicarboxylic acid3D structure via hydrogen bonding and π···π interactionsCatalysis
Cu(II)1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, 2-Pyrazinecarboxylic acid1D ladder structure assembled into a 3D structureCatalysis

This table is based on the synthesis of coordination polymers with related imidazole and carboxylate ligands. mdpi.com

Components in Polymer and Coating Formulations

Imidazole derivatives, particularly 1-methylimidazole (B24206), have found significant application as curing agents and accelerators for epoxy resins. evonik.com Epoxy resins are a vital class of thermosetting polymers used in a wide range of applications, including adhesives, coatings, and composite materials.

The curing process involves the cross-linking of epoxy polymer chains, which transforms the liquid resin into a hard, durable solid. Imidazoles can act as catalytic curing agents, initiating the anionic homopolymerization of the epoxy resin. This leads to a highly cross-linked network with excellent thermal and chemical resistance. The reactivity and latency of the curing process can be controlled by the substitution on the imidazole ring.

The use of 1-methylimidazole as a curing agent can lead to cured epoxy resins with high glass transition temperatures and improved mechanical properties. The concentration of the imidazole curing agent can be optimized to achieve desired properties such as storage modulus and hardness.

Furthermore, imidazole-modified epoxy amine adducts have been developed for use in powder coatings. These adducts can act as both a catalyst and a curing agent, offering lower melting points, higher activity, and improved flexibility of the resulting coating film.

Design of Optoelectronic and Responsive Materials

The unique electronic properties and coordination capabilities of the 1-methyl-1H-imidazole-2-carboxylate ligand make it a valuable building block in the design of advanced functional materials. While direct applications of the sodium salt are not extensively documented in isolation, its role as a ligand in coordination polymers and metal-organic frameworks (MOFs) is central to creating materials with significant potential in optoelectronics and as responsive systems.

The core of this potential lies in the imidazole ring, a versatile heterocyclic compound. acs.org The fusion of an imidazole ring with other aromatic systems, such as in benzimidazoles, and the strategic placement of donor and acceptor groups can lead to materials with significant nonlinear optical (NLO) properties. acs.org NLO materials are crucial for modern technologies like optical switches and signal processing, as they can alter the properties of light. acs.orgresearchgate.net Theoretical and computational studies, often employing density functional theory (DFT), have shown that imidazole derivatives can exhibit high values of dipole moment, polarizability, and hyperpolarizability, which are key indicators of NLO activity. researchgate.netsemanticscholar.org The carboxylate group on the 1-methyl-1H-imidazole backbone can act as an acceptor part of a donor-π-acceptor system, which is a common design strategy for enhancing NLO response. acs.org

Furthermore, 1-methyl-1H-imidazole-2-carboxylate is an excellent ligand for constructing MOFs. These materials are renowned for their high porosity, structural tunability, and functional versatility. rsc.org MOFs built with imidazole-carboxylate linkers can function as highly selective and sensitive chemical sensors. rawdatalibrary.netnih.gov For instance, certain zinc and cadmium MOFs incorporating imidazole-based ligands exhibit fluorescence that is quenched or enhanced in the presence of specific metal ions or organic molecules. nih.govdoi.org This "turn-off" or "turn-on" response makes them suitable for detecting analytes with high precision. The responsiveness of these frameworks is often attributed to interactions between the analyte and uncoordinated nitrogen or oxygen atoms within the MOF structure, leading to energy transfer and a change in luminescence. doi.org

Zeolitic imidazolate frameworks (ZIFs), a subset of MOFs, are particularly noted for being stimuli-responsive. acs.org They can undergo significant structural changes in response to external stimuli such as guest adsorption, temperature, or pressure. acs.org The incorporation of a functionalized ligand like 1-methyl-1H-imidazole-2-carboxylate can introduce specific active sites, tailoring the framework's response to particular chemical stimuli. The combination of the imidazole nitrogen and carboxylate oxygen donor atoms allows for diverse coordination modes, enabling the construction of robust frameworks with desired topologies and properties for applications like selective gas capture. rawdatalibrary.netresearchgate.net

Table 1: Potential Applications of Imidazole Carboxylate-Based Materials

Application Area Material Type Underlying Principle Potential Function
Optoelectronics Imidazole Derivatives Nonlinear Optical (NLO) Properties Optical Switches, Frequency Conversion
Chemical Sensing Metal-Organic Frameworks (MOFs) Luminescence Quenching/Enhancement Selective detection of metal ions (e.g., Fe³⁺, Cr³⁺) and organic molecules
Responsive Materials Zeolitic Imidazolate Frameworks (ZIFs) Structural Flexibility, Host-Guest Interactions Smart membranes, controlled release systems
Gas Separation Porous Coordination Polymers Selective Adsorption CO₂ capture and separation from other gases like N₂ and CH₄

Advanced Analytical Methods in Chemical Systems (excluding clinical or biological matrices)

Chromatographic Techniques for Separation and Purity Profiling

The analysis of 1-methyl-1H-imidazole-2-carboxylate, like many small, polar imidazole derivatives, presents unique challenges for traditional chromatographic methods. chromatographyonline.com Its high polarity makes it poorly retained on conventional reversed-phase (RP-HPLC) columns. However, several advanced chromatographic techniques have been successfully employed for the separation and purity profiling of similar compounds.

High-Performance Liquid Chromatography (HPLC): While standard C18 columns are often ineffective, modifications to the mobile phase or the use of specialized columns can achieve separation. Hydrophilic Interaction Chromatography (HILIC) is a particularly effective alternative for retaining and separating polar compounds. chromatographyonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, providing a mechanism for retaining hydrophilic analytes like imidazole carboxylates. chromatographyonline.com Ultra-High Performance Liquid Chromatography (UHPLC) can also be used to significantly shorten analysis times while maintaining high resolution. shimadzu.comresearchgate.net

Method Parameters: Successful separation of imidazole derivatives often involves using a mobile phase containing an acetonitrile (B52724)/water mixture with additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to improve peak shape and ensure MS compatibility. chromatographyonline.comsielc.com Detection is typically performed using a Diode-Array Detector (DAD) or, for higher sensitivity and specificity, a Mass Spectrometry (MS) detector. chromatographyonline.comchromatographyonline.com MS detection is invaluable for impurity profiling, allowing for the identification of related substances and degradation products based on their mass-to-charge ratio.

Sample Preparation: For purity analysis of the neat compound, a simple dilution in the mobile phase or a suitable solvent like acetonitrile is usually sufficient. chromatographyonline.com When analyzing for the compound in a complex matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering substances and concentrate the analyte before injection. chromatographyonline.com

Table 2: Exemplar Chromatographic Conditions for Imidazole Derivative Analysis

Technique Column Type Mobile Phase Flow Rate Detection Application Note
HILIC Ascentis Express HILIC 2 mM Ammonium Formate in 95:5 Acetonitrile:Water (pH 4.4) 0.6 mL/min MS, ESI(+) Effective for retaining small, polar methylimidazoles. chromatographyonline.com
RP-HPLC Newcrom R1 Acetonitrile, Water, and Phosphoric Acid Not Specified UV/MS Suitable for related compounds; formic acid is substituted for MS compatibility. sielc.com
UHPLC Not Specified 5 mM Acetonitrile-Ammonium Formate (80:20, v/v) 0.5 mL/min DAD (215 nm) Achieves baseline separation of multiple imidazoles in under 1.5 minutes. researchgate.net

Electrochemical Methods for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for characterizing the redox properties of molecules like 1-methyl-1H-imidazole-2-carboxylate. uminho.pt These techniques provide insight into the oxidation and reduction potentials of a compound, revealing information about its electronic structure and reactivity. The imidazole ring is an electroactive moiety, and its redox behavior can be studied to understand its potential role in electron transfer processes. uminho.ptnih.gov

Cyclic Voltammetry (CV): In a typical CV experiment, the compound is dissolved in a solution containing a supporting electrolyte, and the potential is swept between two limits while the resulting current is measured. The output, a voltammogram, shows peaks corresponding to the oxidation and reduction events. The potential at which these peaks occur indicates how easily the molecule donates or accepts electrons.

For imidazole-based compounds, the oxidation potential is often of primary interest and can be influenced by the nature and position of substituents on the ring. uminho.pt For example, electron-donating groups generally make the compound easier to oxidize (lower oxidation potential), while electron-withdrawing groups, such as the carboxylate group, would be expected to make it more difficult to oxidize (higher oxidation potential). The electrochemical characterization of imidazole-based carboxamidrazones has been performed by cyclic voltammetry to analyze the effect of different substituent groups on the oxidation potential. uminho.pt

This type of analysis is critical in fields like materials science, where the redox potentials of building blocks can determine the electronic properties of the final material, such as a coordination polymer. It is also fundamental in understanding potential degradation pathways or in the design of electrochemical sensors.

Table 3: Principles of Electrochemical Characterization

Parameter Description Information Gained
Oxidation Potential (Epa) The potential at which the compound loses electrons (is oxidized). Indicates the ease of electron donation; provides insight into the energy of the Highest Occupied Molecular Orbital (HOMO).
Reduction Potential (Epc) The potential at which the compound gains electrons (is reduced). Indicates the ease of electron acceptance; provides insight into the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Peak Current (ipa, ipc) The magnitude of the current at the oxidation or reduction peak. Related to the concentration of the analyte and the rate of the electron transfer process.
Reversibility Comparison of the anodic and cathodic peak shapes and potentials. Determines if the electron transfer is chemically reversible or if subsequent chemical reactions occur.

Theoretical and Computational Chemistry Studies on 1 Methyl 1h Imidazole 2 Carboxylate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are used to determine the optimal geometry, electronic distribution, and chemical reactivity of the 1-methyl-1H-imidazole-2-carboxylate anion.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for a range of chemical systems, including imidazole (B134444) derivatives. researchgate.net DFT calculations are employed to optimize the molecular geometry of 1-methyl-1H-imidazole-2-carboxylate, predicting bond lengths, bond angles, and dihedral angles.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical reactivity, stability, and hardness. researchgate.netnih.gov A large energy gap suggests high kinetic stability and low reactivity, whereas a small gap indicates a more reactive species. acs.org

From the FMO energies, global reactivity parameters can be calculated to quantify the chemical behavior of the molecule. These parameters, shown in the table below, provide a detailed picture of the molecule's reactivity. acs.org

ParameterFormulaDescription
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the escaping tendency of electrons from an equilibrium system.
Global Hardness (η)(ELUMO - EHOMO) / 2Represents the resistance to change in electron distribution or charge transfer.
Global Softness (S)1 / (2η)The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω)μ2 / (2η)Measures the energy stabilization when the system acquires an additional electronic charge.

This table outlines the key global reactivity parameters derived from DFT calculations and their significance in describing the molecular and electronic properties of chemical systems like 1-methyl-1H-imidazole-2-carboxylate.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data or empirical parameterization. Methods like Hartree-Fock (HF) and more advanced techniques that account for electron correlation (e.g., Møller-Plesset perturbation theory, Coupled Cluster) are used for high-level characterization. While computationally more demanding than DFT, they can provide benchmark-quality results for smaller molecules. These methods are crucial for validating the results obtained from DFT and for studying systems where DFT might not be sufficiently accurate. For imidazole derivatives, ab initio calculations can be used to precisely determine properties like proton affinity, gas-phase acidity, and interaction energies with other molecules. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations provide a detailed view of conformational dynamics and intermolecular interactions that are not accessible through static quantum chemical calculations.

For the sodium 1-methyl-1H-imidazole-2-carboxylate system, MD simulations are particularly useful for understanding:

Conformational Analysis : The carboxylate group (-COO⁻) can rotate relative to the imidazole ring. Potential Energy Surface (PES) scans can be performed to identify the most stable conformers (i.e., the lowest energy rotational orientations) of the molecule. nih.govresearchgate.net This analysis is crucial for understanding the molecule's preferred shape in different environments.

Intermolecular Interactions : In a solution (e.g., water), MD simulations can model the interactions between the 1-methyl-1H-imidazole-2-carboxylate anion, the sodium cation (Na⁺), and the surrounding solvent molecules. By analyzing radial distribution functions (RDFs), it is possible to characterize the solvation shell around the ions, determining the average number and distance of water molecules interacting with the carboxylate group and the sodium ion. researchgate.net Key metrics such as the Root-Mean-Square Deviation (RMSD) and Radius of Gyration (Rg) are used to assess the stability of the simulated system over time. nih.gov

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural characterization of newly synthesized compounds. acs.org DFT calculations can simulate vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy.

Vibrational Spectroscopy : Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. researchgate.net These calculated frequencies often require a scaling factor to better match experimental results due to approximations in the computational model and the absence of anharmonic effects. researchgate.net For 1-methyl-1H-imidazole-2-carboxylate, key vibrational modes include the symmetric and asymmetric stretching of the carboxylate group, C-H stretching of the methyl group and imidazole ring, and various ring deformation modes. nih.govacs.org

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are valuable for assigning peaks in experimental spectra and confirming the chemical structure. nih.govnih.gov Comparing the calculated shifts with experimental values for related imidazole compounds provides confidence in the structural assignment. nih.govacs.org

Spectroscopic DataTypical Calculated Value (for similar structures)Typical Experimental Value (for similar structures)Assignment
¹³C NMR Chemical Shift (δ)164 - 171 ppm165 - 167 ppmCarbonyl Carbon (C=O) nih.gov
¹H NMR Chemical Shift (δ)3.1 - 3.4 ppm3.6 - 3.8 ppmMethyl Protons (-CH₃) acs.org
FT-IR Frequency (ν)~1708 cm⁻¹~1708 cm⁻¹Carbonyl Stretch (C=O) nih.gov
FT-IR Frequency (ν)3070 - 3280 cm⁻¹~3050 cm⁻¹Aromatic C-H Stretch nih.govacs.org

This table provides a comparison of predicted and experimental spectroscopic data for key functional groups in molecules structurally related to 1-methyl-1H-imidazole-2-carboxylate, demonstrating the predictive power of computational methods. nih.govacs.org

Computational Design and Virtual Screening of Novel Structures for Chemical Applications

The 1-methyl-1H-imidazole-2-carboxylate core structure can serve as a scaffold for designing new molecules with specific properties. Computational design and virtual screening are powerful techniques used to identify promising new derivatives for various applications, such as medicinal chemistry or materials science, before committing to their synthesis. nih.govdoaj.org

The process typically involves:

Library Design : Creating a large virtual library of candidate molecules by adding different functional groups to the parent scaffold.

Virtual Screening : Using computational methods like molecular docking to predict how strongly these virtual compounds will bind to a specific biological target, such as an enzyme or receptor. nih.govresearchgate.net Docking algorithms estimate the binding affinity (e.g., in kcal/mol) and predict the binding mode of the molecule within the target's active site. nih.gov

Prioritization : Ranking the compounds based on their predicted binding affinities and other calculated properties (e.g., drug-likeness). The top-ranked compounds are then prioritized for chemical synthesis and experimental testing. nih.gov

This in silico approach accelerates the discovery process by focusing laboratory efforts on candidates with the highest probability of success. mdpi.com The imidazole scaffold is a common feature in many biologically active compounds, making its derivatives frequent subjects of such computational design studies. mdpi.com

Future Research Directions and Perspectives in 1 Methyl 1h Imidazole 2 Carboxylate Chemistry

Integration with Nanoscience and Nanotechnology

The convergence of imidazole (B134444) chemistry with nanoscience opens promising avenues for the development of advanced functional nanomaterials. The 1-methyl-1H-imidazole-2-carboxylate moiety can be employed as a surface ligand to functionalize nanoparticles, creating sophisticated systems for targeted therapies and diagnostics.

One prospective application lies in drug delivery. Researchers have explored imidazoline-functionalized mesoporous silica (B1680970) superparamagnetic hybrid nanoparticles for the controlled delivery of platinum compounds. nih.gov Following this concept, sodium 1-methyl-1H-imidazole-2-carboxylate could be used to coat nanoparticles, such as those made of gold or iron oxide. The imidazole ring can coordinate with metal surfaces, while the carboxylate group offers a point of attachment for therapeutic agents or targeting ligands. This approach could lead to the creation of "smart" drug delivery vehicles that release their payload under specific physiological conditions, such as the acidic microenvironment of tumors.

In the realm of diagnostics, these functionalized nanoparticles could serve as contrast agents for magnetic resonance imaging (MRI). The imidazolecarboxylate ligand can influence the relaxivity of water molecules around magnetic nanoparticles, potentially enhancing image contrast and enabling more sensitive detection of diseased tissues. nih.gov

Table 1: Potential Applications of 1-Methyl-1H-imidazole-2-carboxylate in Nanotechnology

Application AreaRole of Imidazole-2-carboxylate MoietyPotential Outcome
Drug Delivery Surface functionalization of nanoparticles (e.g., silica, gold)Targeted and controlled release of therapeutic agents.
Medical Imaging Ligand for magnetic nanoparticlesEnhanced contrast agents for MRI diagnostics.
Theranostics Combined drug carrier and imaging agentIntegrated systems for simultaneous diagnosis and therapy.

Sustainable Chemistry and Green Synthetic Methodologies

Modern organic synthesis places a strong emphasis on the development of environmentally benign processes. Future research into this compound will undoubtedly focus on sustainable synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous solvents.

Traditional methods for synthesizing imidazole derivatives often involve harsh reaction conditions and the use of volatile organic solvents. asianpubs.org Green chemistry approaches offer cleaner alternatives. For instance, solvent-free reactions and microwave-assisted synthesis have been successfully applied to produce various imidazole compounds. asianpubs.orgnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes while improving yields. nih.govresearchgate.net

Another green approach is the use of one-pot, multi-component reactions, which streamline synthetic sequences by combining several steps into a single operation, thereby reducing waste and improving efficiency. asianpubs.org Researchers are exploring these methods for the synthesis of diverse imidazole libraries, and such techniques could be optimized for the large-scale, environmentally friendly production of 1-methyl-1H-imidazole-2-carboxylic acid and its sodium salt. The development of catalytic routes, perhaps using abundant and non-toxic metals, also represents a key goal for sustainable production. nih.gov

Table 2: Comparison of Synthetic Methodologies for Imidazole Derivatives

MethodologyTraditional SynthesisGreen Synthesis
Solvents Often requires excess organic solvents. asianpubs.orgSolvent-free or uses benign solvents (e.g., water, ethanol). asianpubs.orgnih.gov
Energy Typically involves prolonged heating under reflux. asianpubs.orgMicrowave-assisted heating reduces energy use and time. nih.gov
Efficiency Multi-step processes with purification at each stage.One-pot, multi-component reactions improve atom economy. asianpubs.org
Catalysts May use stoichiometric or hazardous reagents.Focus on recyclable, non-toxic catalysts. nih.gov

High-Throughput Screening for Materials Discovery

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large libraries of chemical compounds for a specific property or activity. This approach is instrumental in the discovery of new pharmaceuticals and functional materials. The 1-methyl-1H-imidazole-2-carboxylate scaffold is an ideal candidate for inclusion in such libraries.

In pharmaceutical research, HTS has been used to identify imidazole derivatives with potent biological activities. For example, screening of compound libraries led to the discovery of 1-methyl-1H-imidazole derivatives as potent inhibitors of Janus kinase 2 (Jak2), a target in oncology. researchgate.net By creating a library of molecules based on the 1-methyl-1H-imidazole-2-carboxylate core and varying substituents, researchers can screen for new enzyme inhibitors, receptor antagonists, or antimicrobial agents. Its known role in derivatives that act as metallo-β-lactamase inhibitors suggests a promising area for HTS to combat antibiotic resistance. nih.gov

Beyond medicine, HTS can accelerate the discovery of new materials. For instance, 1-methyl-1H-imidazole-2-carboxylate and its analogues can serve as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). HTS techniques could be employed to rapidly screen combinations of different metal ions and imidazole-based linkers to identify MOFs with optimal properties for applications like carbon dioxide capture, gas separation, or catalysis. soton.ac.uknih.gov

Interdisciplinary Research with Emerging Chemical Fields

The unique properties of this compound position it at the intersection of several emerging chemical fields, including chemical biology, supramolecular chemistry, and advanced materials science.

Chemical Biology: As a mimic of the histidine side chain, the imidazole ring is of great interest in chemical biology. Probes and inhibitors based on the 1-methyl-1H-imidazole-2-carboxylate structure can be designed to study the function of enzymes and proteins. Its derivatives have been investigated as inhibitors of metallo-β-lactamases, which are crucial in the fight against antibiotic resistance. nih.gov This provides a clear link to designing molecules that can probe or modulate biological pathways.

Advanced Materials (MOFs and COFs): The compound is an excellent candidate as a building block for crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can coordinate with metal ions to form stable, porous structures. rsc.orgrsc.org These materials are being investigated for a wide range of applications, including:

Gas Storage and Separation: MOFs with imidazole-carboxylate linkers have shown selectivity for CO2 capture. nih.gov

Catalysis: The pores of MOFs can be functionalized with catalytic sites, and the imidazole moiety itself can act as a catalyst. soton.ac.uk

Sensing: The luminescence of certain MOFs can be modulated by the presence of specific analytes, making them useful as chemical sensors for pollutants or biomolecules. researchgate.net

Proton Conduction: Imidazole-based MOFs are being studied for their potential use in proton exchange membranes for fuel cells. rsc.org

The development of COFs, which are constructed entirely from light elements through strong covalent bonds, offers another exciting frontier. The imidazole-carboxylate structure could be incorporated into COFs designed for electrocatalytic applications, such as the reduction of CO2. nih.gov

This interdisciplinary approach, combining organic synthesis, materials science, nanotechnology, and biology, will be crucial for unlocking the full potential of 1-methyl-1H-imidazole-2-carboxylate and its derivatives in the years to come.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and crystallographic methods for characterizing sodium 1-methyl-1H-imidazole-2-carboxylate?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the imidazole ring structure and carboxylate functionality. IR spectroscopy can identify the carboxylate (C=O stretch ~1650–1750 cm1^{-1}) and aromatic C-H stretches (~3100 cm1^{-1}) .
  • Crystallography : For single-crystal X-ray diffraction, employ SHELXL for refinement. Optimize data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. SHELXTL (Bruker AXS) or Olex2 are recommended for structure visualization .

Q. How can this compound be synthesized from its precursor acids?

  • Methodological Answer :

  • Start with 1-methyl-1H-imidazole-2-carboxylic acid. React with sodium hydroxide (1:1 molar ratio) in anhydrous ethanol under reflux (70°C, 2–4 hours). Monitor pH to ensure complete neutralization. Isolate the product via rotary evaporation and recrystallize from methanol/ether .
  • Alternative: Use diazomethane in a mixed solvent system (MeOH/Et2_2O) for esterification, followed by hydrolysis to the carboxylate salt .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound derivatives under catalytic conditions?

  • Methodological Answer :

  • Test heterogeneous catalysts like MnO2_2 or Ru complexes (e.g., Ru(bpp)(pydic)) in solvent systems such as CH2_2Cl2_2 or H2_2O/MeCN. For example, MnO2_2 in CH2_2Cl2_2 at 25°C achieved 85% yield for analogous imidazole carboxylates .
  • Use high-throughput screening to evaluate solvent polarity, temperature (40–80°C), and catalyst loading (5–20 mol%). Monitor by LC-MS to identify byproducts (e.g., over-alkylation) .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound in aqueous environments?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model solvation effects and protonation states. Use Gaussian or ORCA software to calculate Gibbs free energy changes for carboxylate dissociation.
  • Molecular dynamics (MD) simulations (AMBER or GROMACS) can predict aggregation behavior in saline solutions. Validate with experimental DLS or zeta potential measurements .

Q. How should structural contradictions in crystallographic data be resolved for this compound?

  • Methodological Answer :

  • If twinning or disorder is observed, employ SHELXD for structure solution and refine using twin laws in SHELXL. Use the TWIN and BASF commands to model twinning fractions.
  • Validate hydrogen bonding networks with Hirshfeld surface analysis (CrystalExplorer) and compare with similar imidazole carboxylates in the Cambridge Structural Database (CSD) .

Q. What strategies mitigate byproduct formation during functionalization of the imidazole ring?

  • Methodological Answer :

  • Protect the carboxylate group as a methyl ester before introducing substituents. Use Boc or Fmoc groups for amino-functionalized derivatives (e.g., 4-(Fmoc-amino)-analogues) to prevent side reactions .
  • Optimize reaction stoichiometry (e.g., 1.2 equiv electrophile) and use scavengers (e.g., polymer-bound triphenylphosphine) to quench excess reagents .

Application-Oriented Questions

Q. How can this compound serve as a ligand in coordination chemistry?

  • Methodological Answer :

  • Screen metal salts (e.g., CuCl2_2, Co(NO3_3)2_2) in DMF/H2_2O under inert atmosphere. Characterize complexes via UV-Vis (d-d transitions) and EPR (for paramagnetic metals). Single-crystal studies often reveal bidentate (N,O) coordination modes .

Q. What in vitro assays are appropriate for evaluating the biological activity of imidazole carboxylate derivatives?

  • Methodological Answer :

  • Test enzyme inhibition (e.g., carbonic anhydrase) using stopped-flow kinetics (pH 7.4, 25°C). For antimicrobial activity, use microdilution assays (MIC determination) against Gram-positive/negative strains .
  • Ensure compound stability in assay buffers (e.g., PBS) via HPLC-UV monitoring over 24 hours .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust generation.
  • Dispose of waste via neutralization (1 M HCl) followed by incineration. Document waste streams per ISO 14001 standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.